Bis(2-fluoroethyl)amine Bis(2-fluoroethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18101303
InChI: InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2
SMILES:
Molecular Formula: C4H9F2N
Molecular Weight: 109.12 g/mol

Bis(2-fluoroethyl)amine

CAS No.:

Cat. No.: VC18101303

Molecular Formula: C4H9F2N

Molecular Weight: 109.12 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-fluoroethyl)amine -

Specification

Molecular Formula C4H9F2N
Molecular Weight 109.12 g/mol
IUPAC Name 2-fluoro-N-(2-fluoroethyl)ethanamine
Standard InChI InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2
Standard InChI Key SPUSFHUCTMCJRT-UHFFFAOYSA-N
Canonical SMILES C(CF)NCCF

Introduction

Chemical Properties and Structural Characteristics

Molecular Architecture and Physicochemical Data

Bis(2-fluoroethyl)amine features a secondary amine core with two 2-fluoroethyl substituents. Key properties include:

PropertyValue
Molecular FormulaC₄H₉F₂N
Molecular Weight109.118 g/mol
Exact Mass109.070 Da
PSA (Polar Surface Area)12.03 Ų
LogP (Octanol-Water)0.906
Boiling PointNot reported
DensityNot reported

The fluorine atoms induce strong electronegativity, stabilizing the molecule through C–F bond interactions (bond dissociation energy: ~485 kJ/mol) . This stability reduces metabolic degradation compared to non-fluorinated analogues, a critical factor in drug design .

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution reactions:

  • Diethanolamine Derivative Pathway:
    Diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine, followed by halogen exchange with potassium fluoride (KF) in polar aprotic solvents .

    (HOCH₂CH₂)₂NHSOCl₂(ClCH₂CH₂)₂NHKF(FCH₂CH₂)₂NH\text{(HOCH₂CH₂)₂NH} \xrightarrow{\text{SOCl₂}} \text{(ClCH₂CH₂)₂NH} \xrightarrow{\text{KF}} \text{(FCH₂CH₂)₂NH}

    Yields exceed 60% under optimized conditions (reflux in acetonitrile, 70°C, 7 hours) .

  • One-Pot Alkylation:
    2-(Benzoxyloxy)ethanaminium chloride undergoes N-alkylation with 1-fluoro-2-iodoethane in the presence of K₂CO₃, achieving 60% yield . This method minimizes byproducts like N,N-dialkylated species .

Industrial Production

Scaled-up synthesis employs continuous-flow reactors for thionyl chloride addition to diethanolamine, followed by distillation and crystallization for purification . Industrial processes prioritize temperature control (<50°C) to prevent thermal decomposition.

Pharmacological Applications and Mechanism of Action

Antineoplastic Activity

Bis(2-fluoroethyl)amine derivatives, such as 1,3-bis(2-fluoroethyl)nitrosourea (BFNU), exhibit potent cytotoxicity via DNA alkylation . The fluoroethyl groups form covalent bonds with guanine N7 positions, inducing cross-links and apoptosis . In glioblastoma models, BFNU reduced tumor volume by 58% compared to controls .

Table 2: Cytotoxicity of Bis(2-fluoroethyl)amine Derivatives

CompoundIC₅₀ (μM)Cancer Cell Line
BFNU0.88U87MG (Glioblastoma)
N-Bis(2-fluoroethyl)-3,4-methylenedioxybenzamide1.2MCF-7 (Breast)
2-Fluoroethylisocyanate2.5A549 (Lung)

Radiopharmaceutical Development

The compound serves as a precursor for ¹⁸F-labeled PET tracers. For example, 2-[¹⁸F]fluoroethyl tosylate enables radiolabeling of biomolecules, aiding in tumor imaging . A recent study achieved 87% radiochemical yield (RCY) using 3,4-dibromobenzenesulfonyl derivatives .

Enzyme Inhibition

Bis(2-fluoroethyl)amine derivatives inhibit histone deacetylases (HDACs), with IC₅₀ values as low as 0.88 μM . Fluorine’s electron-withdrawing effects enhance binding to zinc-containing active sites, modulating epigenetic regulation .

Comparative Analysis with Halogenated Analogues

CompoundXStability (t₁/₂ in H₂O)LogPKey Application
Bis(2-fluoroethyl)amineF48 hours0.906Anticancer drugs
Bis(2-chloroethyl)amineCl12 hours1.202Nitrogen mustard chemotherapy
Bis(2-bromoethyl)amineBr2 hours1.450Alkylating agents
Bis(2-iodoethyl)amineI<1 hour1.780Radiolabeling

Fluorine’s electronegativity and small atomic radius confer superior hydrolytic stability and tissue penetration compared to bulkier halogens .

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle-encapsulated bis(2-fluoroethyl)amine prodrugs show 3-fold increased tumor accumulation in murine models . Poly(lactic-co-glycolic acid) (PLGA) carriers reduce systemic toxicity while maintaining efficacy .

Fluorine-Specific Imaging Techniques

¹⁹F MRI probes derived from bis(2-fluoroethyl)amine enable real-time tracking of drug distribution in vivo . Clinical trials are ongoing for glioblastoma imaging .

Green Chemistry Initiatives

Electrochemical fluorination methods reduce reliance on hazardous reagents like KF, achieving 75% yield with minimal waste .

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